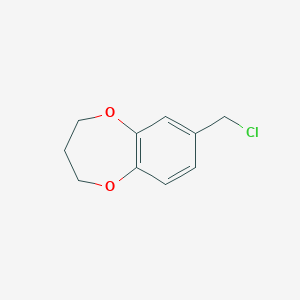

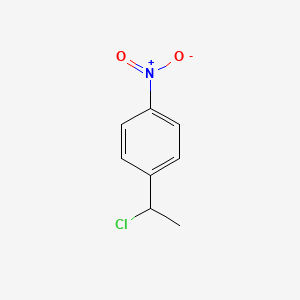

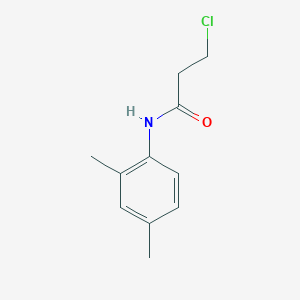

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

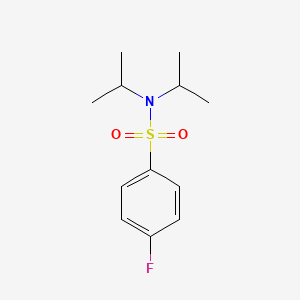

7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CMBD) is an important synthetic compound used in numerous scientific and industrial applications. CMBD is a heterocyclic compound composed of two rings with a chlorine atom in the center. It is a versatile compound due to its unique physical and chemical properties and its wide range of applications. CMBD has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals and other products. Additionally, CMBD can be used as a reagent to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been synthesized through different chemical reactions, including the Leuckart reaction, which involves heating with formamide and formic acid, followed by acid hydrolysis to produce derivatives with potential local anesthetic activity (Daukshas et al., 1989). This process highlights the compound's reactivity and potential for generating pharmacologically interesting molecules.

- Another study explored a palladium-catalyzed method to access substituted derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, indicating the compound's versatility in synthetic chemistry and its role in generating compounds with biological properties (Damez et al., 2001).

Pharmacological Potential

- Derivatives of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine have been studied for their local anesthetic properties, suggesting potential applications in medical treatments requiring local anesthesia. The synthesis method and pharmacological evaluation of these derivatives underline the importance of chemical modifications in enhancing biological activity (Daukshas et al., 1989).

Chemical Transformations and Mechanistic Insights

- The compound has also been involved in studies focusing on stereoelectronic stabilization in non-chair conformations, providing insights into its structural behavior and the influence of substituents on its conformational dynamics (Lachapelle & St-Jacques, 1988). This research contributes to the understanding of the compound's chemical properties and its interactions under different conditions.

作用機序

Target of Action

Similar compounds have been found to interact with dna . The compound may act by alkylating DNA, a common mechanism of action for many carcinogens .

Mode of Action

It’s suggested that the compound might act by alkylating dna . Alkylation typically involves the transfer of an alkyl group from the compound to its target. In the case of DNA, this can lead to changes in the DNA structure, affecting its function and potentially leading to mutations.

Pharmacokinetics

Similar compounds, such as chloramphenicol succinate, are metabolized by esterases in the body to their active forms .

Result of Action

Given its potential to alkylate dna, it may lead to dna damage, potentially causing cell death or contributing to the development of cancer .

特性

IUPAC Name |

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZCFOABYOEFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380046 |

Source

|

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

CAS RN |

67869-70-9 |

Source

|

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)